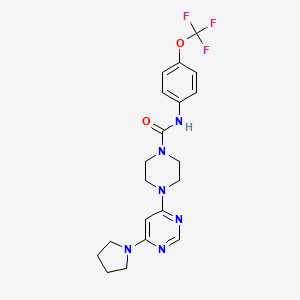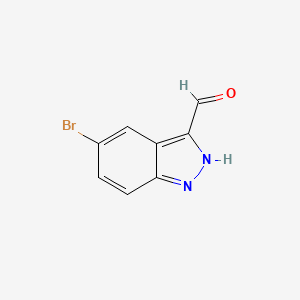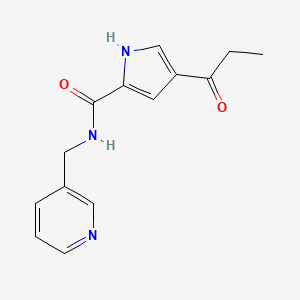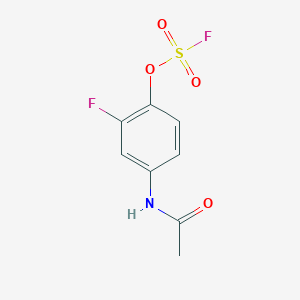
4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H23F3N6O2 and its molecular weight is 436.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Optimization of Inhibitors
The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, including structures similar to 4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide, has led to the identification of potent soluble epoxide hydrolase inhibitors. Optimization efforts have highlighted the importance of specific functional groups for potency and selectivity, leading to the identification of compounds suitable for in vivo investigations in various disease models (R. Thalji et al., 2013).
Metabolic Pathways in Cancer Treatment
Flumatinib, structurally related to the chemical compound , has been studied for its metabolic pathways in chronic myelogenous leukemia patients. These studies have provided insights into the main metabolic pathways of such compounds in humans, offering a foundation for understanding their pharmacokinetics and optimizing their therapeutic efficacy (Aishen Gong et al., 2010).
Anti-Angiogenic and DNA Cleavage Activities
Research on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in anticancer therapies, highlighting the importance of molecular structure in determining biological activity (Vinaya Kambappa et al., 2017).
Novel Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including analogs structurally related to the compound , has demonstrated anti-inflammatory and analgesic activities. These studies underline the potential of such compounds in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents
Synthesis and evaluation of novel pyrazolopyrimidines derivatives, including compounds related to this compound, have shown promising anticancer and anti-5-lipoxygenase activities. These studies contribute to the development of new therapeutic options for cancer treatment (A. Rahmouni et al., 2016).
properties
IUPAC Name |
4-(6-pyrrolidin-1-ylpyrimidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6O2/c21-20(22,23)31-16-5-3-15(4-6-16)26-19(30)29-11-9-28(10-12-29)18-13-17(24-14-25-18)27-7-1-2-8-27/h3-6,13-14H,1-2,7-12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAOLBAJWHJLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(azepan-1-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2656328.png)
![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)
![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)
![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)




![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)
![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)